molecular formula C16H21F2N3O6S B14016382 1-Boc-6,6-difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane

1-Boc-6,6-difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane

Cat. No.: B14016382
M. Wt: 421.4 g/mol
InChI Key: YTQWZKWBZQKXPR-UHFFFAOYSA-N
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Description

TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms The compound also features a tert-butyl group, two fluorine atoms, a nitrobenzenesulfonyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the diazepane ring through cyclization reactions.
  • Introduction of the tert-butyl group via alkylation reactions.
  • Incorporation of the difluoro groups through fluorination reactions.
  • Attachment of the nitrobenzenesulfonyl group via sulfonylation reactions.
  • Formation of the carboxylate group through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with high selectivity and purity.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution of the fluorine atoms may yield halogenated or functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving diazepane derivatives.

    Medicine: As a potential drug candidate for the treatment of diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE may include other diazepane derivatives with different substituents. Examples include:

    6,6-Difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate: Without the tert-butyl group.

    Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate: Without the nitrobenzenesulfonyl group.

Uniqueness

The uniqueness of TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE lies in its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C16H21F2N3O6S

Molecular Weight

421.4 g/mol

IUPAC Name

tert-butyl 6,6-difluoro-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C16H21F2N3O6S/c1-15(2,3)27-14(22)19-8-9-20(11-16(17,18)10-19)28(25,26)13-7-5-4-6-12(13)21(23)24/h4-7H,8-11H2,1-3H3

InChI Key

YTQWZKWBZQKXPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(C1)(F)F)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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